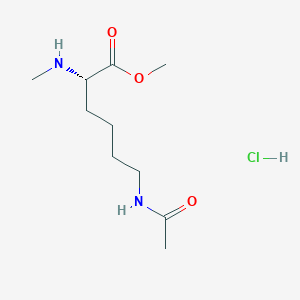
N-Me-Lys(Ac)-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-L-lysine acetate methyl ester hydrochloride, commonly referred to as N-Me-Lys(Ac)-OMeHCl, is a derivative of lysine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-lysine acetate methyl ester hydrochloride typically involves several steps:
Reductive Methylation: The initial step involves the reductive methylation of lysine.
Acetylation: The methylated lysine is then acetylated using acetic anhydride under basic conditions.
Esterification: The acetylated product is subsequently esterified using methanol and a strong acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-L-lysine acetate methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-L-lysine acetate methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and acetyl groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Oxidized derivatives of the lysine side chain.
Reduction: Reduced forms of the ester and acetyl groups.
Substitution: Substituted lysine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-lysine acetate methyl ester hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-L-lysine acetate methyl ester hydrochloride involves its interaction with specific molecular targets and pathways:
Protein Methylation: The compound can act as a methyl donor in the methylation of lysine residues in proteins, affecting their function and stability.
Acetylation: It can also participate in acetylation reactions, modifying the activity of enzymes and receptors.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-L-lysine acetate methyl ester hydrochloride can be compared with other similar compounds, such as:
N-Methyl-L-lysine: Lacks the acetyl and ester groups, making it less versatile in chemical reactions.
N-Acetyl-L-lysine: Does not have the methyl group, which affects its reactivity and biological activity.
L-Lysine Methyl Ester: Lacks both the acetyl and methyl groups, limiting its applications in research.
The unique combination of methyl, acetyl, and ester groups in N-Methyl-L-lysine acetate methyl ester hydrochloride makes it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C10H21ClN2O3 |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
methyl (2S)-6-acetamido-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-8(13)12-7-5-4-6-9(11-2)10(14)15-3;/h9,11H,4-7H2,1-3H3,(H,12,13);1H/t9-;/m0./s1 |
InChI-Schlüssel |
NYSSEDFMCLOUJO-FVGYRXGTSA-N |
Isomerische SMILES |
CC(=O)NCCCC[C@@H](C(=O)OC)NC.Cl |
Kanonische SMILES |
CC(=O)NCCCCC(C(=O)OC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


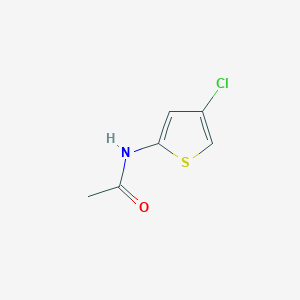

![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
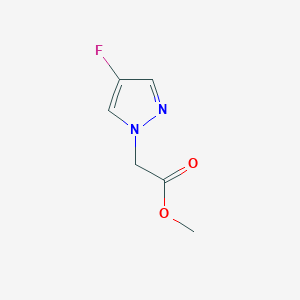
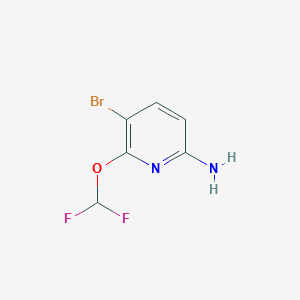


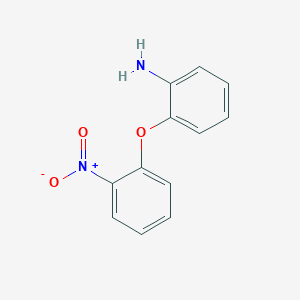
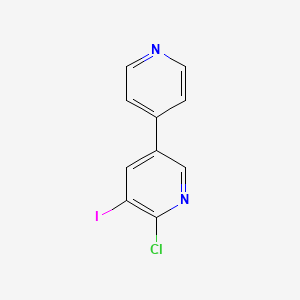
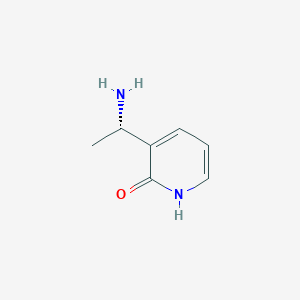
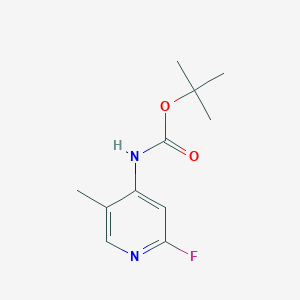
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
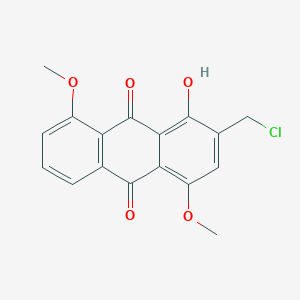
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
